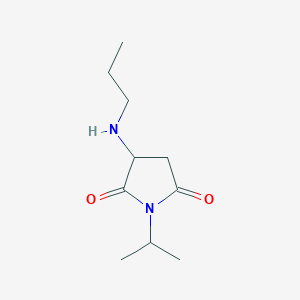

1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione

描述

属性

IUPAC Name |

1-propan-2-yl-3-(propylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-4-5-11-8-6-9(13)12(7(2)3)10(8)14/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKQJIZVNYZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC(=O)N(C1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione core is commonly synthesized via cyclocondensation reactions involving suitable amino acid derivatives or via intramolecular cyclization of dicarboxylic acid derivatives.

- One approach involves the intramolecular cyclocondensation of substituted succinic acid derivatives under acidic conditions to form the imide ring.

- For example, cyclization in acetic acid with sulfuric acid catalysis has been reported for related pyrrolidine-2,5-dione compounds, avoiding hazardous reagents like inorganic cyanides used in older methods.

Introduction of the Isopropyl Group at N-1

The isopropyl group can be introduced by alkylation of the nitrogen at the 1-position of the pyrrolidine-2,5-dione ring.

- Alkylation reactions using isopropyl halides or isopropyl sulfonates under basic or neutral conditions are typical.

- Protection of the other nitrogen or selective reaction conditions are applied to avoid over-alkylation or side reactions.

Introduction of the Propylamino Group at N-3

The propylamino substituent at the 3-position nitrogen is introduced via nucleophilic substitution or reductive amination:

Representative Synthetic Route from Literature

A patent describing related pyrrolidine-2,5-dione derivatives details a method avoiding hazardous cyanide reagents by:

- Adding acetone cyanohydrin to a precursor compound in tetrahydrofuran-methanol solvent under reflux with aqueous alkali.

- Followed by intramolecular cyclocondensation in acidic media (acetic acid-sulfuric acid) to form the pyrrolidine-2,5-dione ring.

This method improves safety and environmental impact compared to older cyanide-based procedures.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | Acetic acid, sulfuric acid, heat | 60-75 | Efficient ring closure without cyanides |

| N-1 Alkylation (Isopropyl) | Isopropyl halide, base (e.g., triethylamine), inert solvent | 65-80 | Selectivity crucial to avoid over-alkylation |

| N-3 Substitution (Propylamino) | Propylamine, reductive amination or nucleophilic substitution | 60-70 | Mild conditions preserve imide integrity |

Analytical and Purification Techniques

- Purification is generally achieved by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.

- Characterization includes NMR spectroscopy (^1H NMR, ^13C NMR), mass spectrometry (ESI-MS), and melting point determination.

- For example, ^1H NMR signals corresponding to the isopropyl and propylamino groups confirm successful substitution.

Research Findings and Improvements

- Recent research emphasizes greener and safer synthetic routes avoiding toxic cyanides.

- Use of catalytic systems (e.g., transition metal catalysts) has been explored to improve yields and selectivity in related pyrrolidine-2,5-dione derivatives.

- Reductive amination methods enable selective introduction of aminoalkyl groups with good functional group tolerance.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | Acid-catalyzed ring closure of dicarboxylic acid precursors | High yield, avoids cyanides | Requires acidic conditions |

| N-1 Alkylation | Alkylation with isopropyl halides | Straightforward, good selectivity | Potential for over-alkylation |

| N-3 Amination | Reductive amination or nucleophilic substitution with propylamine | Mild conditions, good functional group tolerance | Requires careful control to avoid side reactions |

| Use of Catalysts | Transition metal catalysis for bond formation | Improved efficiency and selectivity | Catalyst cost and removal |

化学反应分析

1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Medicinal Chemistry Applications

1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

Neuropharmacological Studies

Research indicates that compounds similar to this compound may exhibit anticonvulsant properties. A notable study synthesized various pyrrolidine derivatives and evaluated their anticonvulsant activity using established models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results highlighted the efficacy of certain derivatives in reducing seizure activity, suggesting that this compound could be a candidate for further investigation in epilepsy treatment .

Antidepressant Potential

The compound's structural similarity to known antidepressants raises interest in its potential as a mood stabilizer. Research into the modulation of neurotransmitter systems indicates that pyrrolidine derivatives can influence serotonin and norepinephrine pathways, which are crucial in managing depression .

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as a versatile building block. It can be utilized to create more complex molecules through various reactions such as:

- Amidation Reactions : The compound can undergo amidation to form new amides that may have pharmaceutical applications.

- Cyclization Reactions : It can participate in cyclization reactions to yield novel cyclic compounds with potential biological activity.

Case Study 1: Anticonvulsant Activity

A series of studies conducted on pyrrolidine derivatives demonstrated that modifications to the structure of this compound could enhance its anticonvulsant properties. In one experiment, researchers synthesized several analogs and tested them against established seizure models. The findings revealed that specific substitutions improved efficacy while maintaining low toxicity levels .

Case Study 2: Antidepressant Effects

Another investigation focused on the antidepressant-like effects of pyrrolidine derivatives similar to this compound. Using behavioral tests in rodent models, researchers found that certain modifications led to significant reductions in depressive-like behaviors. This suggests a pathway for developing new antidepressants based on this compound .

作用机制

The mechanism of action of 1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process .

相似化合物的比较

Table 1: Structural Features and Bioactivity of Selected Pyrrolidine-2,5-dione Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Anticonvulsant Activity

- Linker Length and Rigidity: Derivatives with three methylene linkers (e.g., Compound 4 in ) showed superior anticonvulsant activity compared to acetamide-linked analogs. The propylamino group in the target compound may mimic this optimal linker length, though its lack of a cyclic amine (e.g., morpholinopropyl) could reduce receptor affinity .

- Electron-Withdrawing Groups : Halogenated aryl substituents (e.g., 4-bromophenyloxy in ) enhance GABA-transaminase inhibition, whereas the target compound’s alkyl groups may prioritize lipophilicity over enzymatic interactions.

Bioavailability and Toxicity

- Methylthiophene vs. Propylamino: The methylthiophene group in Compound 4 improves blood-brain barrier penetration, while the target compound’s propylamino group may increase aqueous solubility but reduce CNS uptake .

- Safety Profiles : Pyrrolidine-2,5-dione derivatives with simple alkyl chains (e.g., hydroxypropyl in ) generally exhibit lower neurotoxicity, suggesting the target compound may have a favorable safety profile pending further studies.

Hypothetical Structure-Activity Relationship (SAR)

Based on structural analogs:

Core Modifications : The pyrrolidine-2,5-dione ring is essential for binding to voltage-gated ion channels (e.g., sodium/calcium channels) .

Position 1 Substituents : Bulky groups (e.g., isopropyl) may enhance metabolic stability but reduce conformational flexibility .

Position 3 Substituents: Primary amines (propylamino) could improve solubility, while aryl groups (e.g., thiophene) enhance π-π stacking in receptor binding .

生物活性

1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione, also known by its CAS number 1218600-88-4, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that may contribute to various pharmacological effects, particularly in the realm of neuropharmacology and antibacterial activity.

The molecular formula of this compound is with a molecular weight of 198.27 g/mol. The compound features a pyrrolidine ring substituted with isopropyl and propylamino groups, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.27 g/mol |

| IUPAC Name | 1-isopropyl-3-(propylamino)pyrrolidine-2,5-dione |

| SMILES | CCCNC1CC(=O)N(C(C)C)C1=O |

| Purity | 97% |

Neuropharmacological Effects

Recent studies have indicated that derivatives of pyrrolidine-2,5-dione exhibit significant activity as ligands for serotonin receptors. In particular, compounds related to this compound have shown potent binding affinity for the 5-HT1A receptor and the serotonin transporter protein (SERT) .

In a study evaluating a series of pyrrolidine derivatives, compounds demonstrated high affinity for both the 5-HT1A receptor and SERT, suggesting potential applications in treating mood disorders such as depression and anxiety . Notably, specific analogs exhibited functional activity in vivo, reinforcing their relevance in neuropharmacological research.

Antibacterial Activity

The compound's structural features may also confer antibacterial properties. Research on related pyrrolidine derivatives has highlighted their effectiveness against Pseudomonas aeruginosa , a common pathogen associated with hospital-acquired infections. The discovery of pyrrolidine-2,3-diones as inhibitors of penicillin-binding protein 3 (PBP3) showcases their potential in combating multidrug-resistant bacterial strains .

Study on Serotonin Receptor Affinity

A comprehensive evaluation of various pyrrolidine derivatives revealed that compounds with structural similarities to this compound exhibited significant binding affinities:

| Compound ID | 5-HT1A Affinity (Ki) | SERT Affinity (Ki) |

|---|---|---|

| Compound 15 | 0.5 nM | 10 nM |

| Compound 18 | 0.8 nM | 12 nM |

| Compound 19 | 0.6 nM | 15 nM |

These findings indicate that modifications to the pyrrolidine core can enhance receptor binding and suggest pathways for developing new antidepressant agents .

Antibacterial Screening

In another study focusing on antibacterial activity, a library of compounds including those based on the pyrrolidine scaffold was screened against Pseudomonas aeruginosa :

| Compound ID | % Inhibition at 100 µM |

|---|---|

| Compound A | 85% |

| Compound B | 90% |

| Compound C | 75% |

The results demonstrated promising antibacterial activity without significant cytotoxicity to human cells, indicating their potential as lead compounds for further development in antibiotic therapy .

常见问题

Q. What are the recommended methods for synthesizing 1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione in a laboratory setting?

- Methodological Answer : Synthesis optimization can be achieved using Design of Experiments (DOE) . Start by identifying critical variables (e.g., temperature, solvent polarity, reaction time, and molar ratios). Employ a factorial design to systematically vary these factors and analyze their effects on yield. For example, a 2³ factorial design (three factors at two levels) can reduce experimental runs while identifying interactions between variables. Post-synthesis, validate purity via HPLC or NMR .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of X-ray crystallography (for absolute configuration) and spectroscopic techniques:

- NMR : Analyze proton and carbon environments to confirm substituent positions (e.g., propylamino vs. propan-2-yl groups).

- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretching frequencies.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Cross-reference data with crystallographic studies of analogous pyrrolidine-2,5-diones (e.g., dihedral angles between substituents) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists. Prioritize protocols outlined in safety data sheets for structurally similar pyrrolidine-diones .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Reaction Mechanism : Simulate nucleophilic attack at the pyrrolidine-dione carbonyl groups to predict regioselectivity.

- Solvent Effects : Apply COSMO-RS to evaluate solvent interactions and optimize reaction media.

Integrate computational results with experimental data (e.g., kinetics) using ICReDD’s feedback loop methodology .

Q. What experimental strategies can resolve contradictions in reaction yield data?

- Methodological Answer :

- Statistical Analysis : Perform ANOVA to identify significant variables causing yield discrepancies.

- Replication : Repeat experiments under identical conditions to rule out procedural errors.

- Sensitivity Analysis : Test if minor impurities (e.g., moisture in solvents) affect outcomes.

Reference case studies where DOE identified hidden factors (e.g., catalyst aging) in pyrrolidine-dione syntheses .

Q. What are the challenges in optimizing reaction conditions for derivatives of this compound?

- Methodological Answer : Key challenges include:

- Steric Hindrance : The propan-2-yl group may limit access to reactive sites. Mitigate by using bulky catalysts or elevated temperatures.

- Side Reactions : Competing pathways (e.g., over-alkylation) require careful monitoring via TLC or in-situ IR.

- Scale-Up : Transition from batch to flow reactors (e.g., microfluidic systems) to improve heat/mass transfer. Incorporate reactor design principles from CRDC classifications (e.g., RDF2050112) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Validate Assumptions : Ensure computational models accurately reflect experimental conditions (e.g., solvent polarity, pH).

- Error Analysis : Compare calculated vs. observed activation energies; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) if needed.

- Hybrid Approaches : Use machine learning to refine computational parameters based on experimental outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。